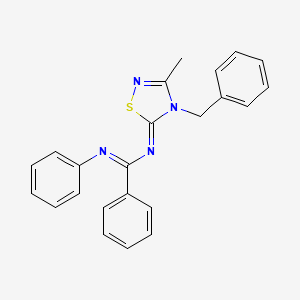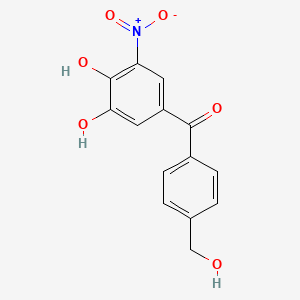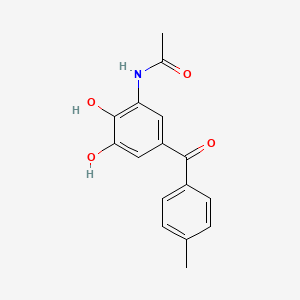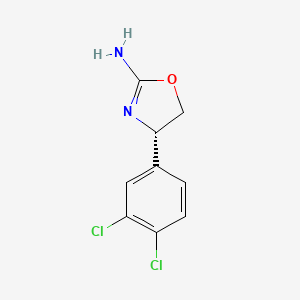![molecular formula C21H19F3N4O4S B610589 2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide CAS No. 1110873-99-8](/img/structure/B610589.png)
2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide
Übersicht
Beschreibung
The compound contains several functional groups including an oxazole ring, a sulfanyl group, a nitro group, and a trifluoromethyl group . Oxazole is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom . The presence of these functional groups could impart specific chemical and biological properties to the compound.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazole ring, which is a planar, aromatic ring, could influence the overall shape of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the nitro group is electron-withdrawing, which could make the compound more reactive towards nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar nitro group and the nonpolar trifluoromethyl group could affect the compound’s solubility .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Biological Studies
A study by Karanth et al. (2019) explored derivatives of 4,5-dihydro-1,3,4-oxadiazole-2-thiones, which are structurally related to the compound . The research included crystal structure analysis using X-ray diffraction and assessed the antibacterial and antioxidant activities of these compounds (Karanth, Narayana, Sarojini, Kumar, & Byrappa, 2019).
Antimicrobial Activity of Triazole Derivatives
Mange et al. (2013) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. The structure of these compounds bears resemblance to the compound , particularly in the presence of benzamide moieties (Mange, Isloor, Malladi, Isloor, & Fun, 2013).
Synthesis and Anti-tubercular Activity
Dighe et al. (2012) synthesized compounds including N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)-n-(4-sulfamoylphenyl)benzamide. The study focused on the synthesis process and evaluated the anti-tubercular activity of these compounds, demonstrating the potential medicinal applications of structurally related compounds (Dighe, Mahajan, Maste, & Bhat, 2012).
Fries Rearrangement in Synthesis
Moreno-Fuquen et al. (2019) conducted a study on the catalyst- and solvent-free synthesis of benzamide derivatives through microwave-assisted Fries rearrangement. This research is relevant for understanding the synthesis pathways and structural transformations of similar compounds (Moreno-Fuquen, Arango-Daraviña, Becerra, Castillo, Kennedy, & Macías, 2019).
Inhibitors of Thymidylate Synthase
Gangjee et al. (1996) synthesized 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as inhibitors of thymidylate synthase. The study showcases the potential of benzamide derivatives in the development of antitumor and antibacterial agents (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).
Wirkmechanismus
Target of Action
RU-301 is a pan TAM inhibitor . The TAM family consists of three receptor tyrosine kinases: Tyro3, Axl, and MerTK . These receptors play crucial roles in several cellular processes, including cell survival, growth, and proliferation .
Mode of Action
RU-301 blocks Gas6-induced TAM activation . Gas6 is a ligand for the TAM receptors, and its binding to these receptors triggers their activation . By inhibiting this interaction, RU-301 prevents the activation of the TAM receptors .
Biochemical Pathways
The inhibition of TAM receptors by RU-301 leads to the attenuation of ERK activation and TGFβ1 expression . ERK is a key player in the MAPK signaling pathway, which regulates cell proliferation and differentiation . TGFβ1 is a cytokine involved in various cellular functions, including cell growth, cell proliferation, cell differentiation, and apoptosis .
Pharmacokinetics
It is noted that ru-301 has good bioavailability and a half-life of approximately 7-8 hours .
Result of Action
RU-301 has been shown to significantly reduce nonalcoholic steatohepatitis (NASH) fibrosis . It also suppresses the growth of H1299 lung cancer cells when cultured in the presence of Gas6 . In vivo, RU-301 significantly decreased tumor volume in a lung cancer xenograft model .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
RU-301 interacts with AXL, MerTK, and TYRO3, which are all receptor tyrosine kinases . It inhibits these enzymes, thereby blocking the activation of the TAM receptors . The nature of these interactions involves the binding of RU-301 to the extracellular domain of these receptors at the interface of the Ig-1 ectodomain of the receptor and the Lg-1 of Gas6 .
Cellular Effects
RU-301 has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the activation of the TAM receptors, which are involved in cell survival, growth, and proliferation . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
RU-301 exerts its effects at the molecular level by binding to the TAM receptors and inhibiting their activation . This can lead to changes in gene expression and cellular metabolism, as these receptors are involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, RU-301 has been shown to effectively block Gas6-inducible TAM activation . It has good bioavailability with a half-life of approximately 7-8 hours
Dosage Effects in Animal Models
In animal models, RU-301 has been shown to significantly reduce tumor volume at dosages of 100 and 300 mg/kg
Metabolic Pathways
Given its role as a TAM inhibitor, it likely interacts with enzymes and cofactors involved in these pathways .
Eigenschaften
IUPAC Name |
2-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]-N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O4S/c1-13-10-15(32-27-13)12-33-19-5-3-2-4-16(19)20(29)26-9-8-25-17-7-6-14(21(22,23)24)11-18(17)28(30)31/h2-7,10-11,25H,8-9,12H2,1H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHPWPNHNGXNPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CSC2=CC=CC=C2C(=O)NCCNC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of RU-301 against Zika virus infection?
A: RU-301 targets the Axl receptor, a host factor crucial for Zika virus entry. [] While the exact mechanism remains under investigation, research suggests that RU-301 likely prevents the dimerization of the Axl receptor, a necessary step for viral entry. [] By blocking this dimerization, RU-301 could potentially inhibit the virus from attaching to and entering host cells.
Q2: How was the potential of RU-301 as an Axl inhibitor assessed in the study?
A: Researchers utilized a combination of computational chemistry approaches to evaluate the potential of RU-301. [] Molecular docking studies were employed to predict the binding affinity and interactions between RU-301 and the Axl receptor. [] Further insights into the stability of this interaction were gained through molecular dynamics simulations using implicit solvation models. [] These computational methods provided a preliminary assessment of RU-301's ability to bind to and potentially inhibit the Axl receptor.
Q3: Are there other compounds similar to RU-301 being investigated for antiviral activity?
A: Yes, the study explored other compounds, including RU-302, warfarin, and R428, as potential inhibitors of the Axl receptor. [] These compounds served as a starting point for identifying structural features important for Axl inhibition. Interestingly, a derivative of R428, referred to as compound 2', was found to possess even greater potency than RU-301 in silico. [] This finding highlights the importance of continued exploration of chemical modifications to optimize the efficacy of potential Axl inhibitors.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-~{tert}-Butyl-8-Fluoranyl-2-[3-(Hydroxymethyl)-4-[1-Methyl-5-[[5-(1-Methylpiperidin-4-Yl)pyridin-2-Yl]amino]-6-Oxidanylidene-Pyridazin-3-Yl]pyridin-2-Yl]phthalazin-1-One](/img/structure/B610508.png)

![(2'S,3S,3'R,5'R)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-pyrrolo[3,2-c]pyridine-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B610514.png)



![(2'S,3'S,5'R,6S)-N-(4-carbamoyl-2-methoxyphenyl)-2-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-5-oxospiro[4H-thieno[3,2-b]pyrrole-6,4'-pyrrolidine]-2'-carboxamide](/img/structure/B610525.png)
![N-[3-[(4r)-2-Azanylidene-5,5-Bis(Fluoranyl)-4-Methyl-1,3-Oxazinan-4-Yl]-4-Fluoranyl-Phenyl]-5-Cyano-Pyridine-2-Carboxamide](/img/structure/B610529.png)